

In Vitro Validation of a BRD4-Targeting PROTAC Utilizing Thalidomide-PEG5-COOH

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Compound of Interest

Compound Name: Thalidomide-PEG5-COOH

Cat. No.: B8180552

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In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive in vitro comparison of a PROTAC constructed with **Thalidomide-PEG5-COOH**, designed to target the epigenetic reader protein BRD4, against alternative BRD4-degrading PROTACs.

The subject of this guide is a PROTAC synthesized through the amide coupling of **Thalidomide-PEG5-COOH**, which serves as the Cereblon (CRBN) E3 ligase binder, and an amine-functionalized derivative of the BRD4 inhibitor, JQ1.^[1] This design leverages the well-established binding of thalidomide to CRBN and JQ1 to BRD4 to induce the degradation of the latter.

Comparative Performance Analysis

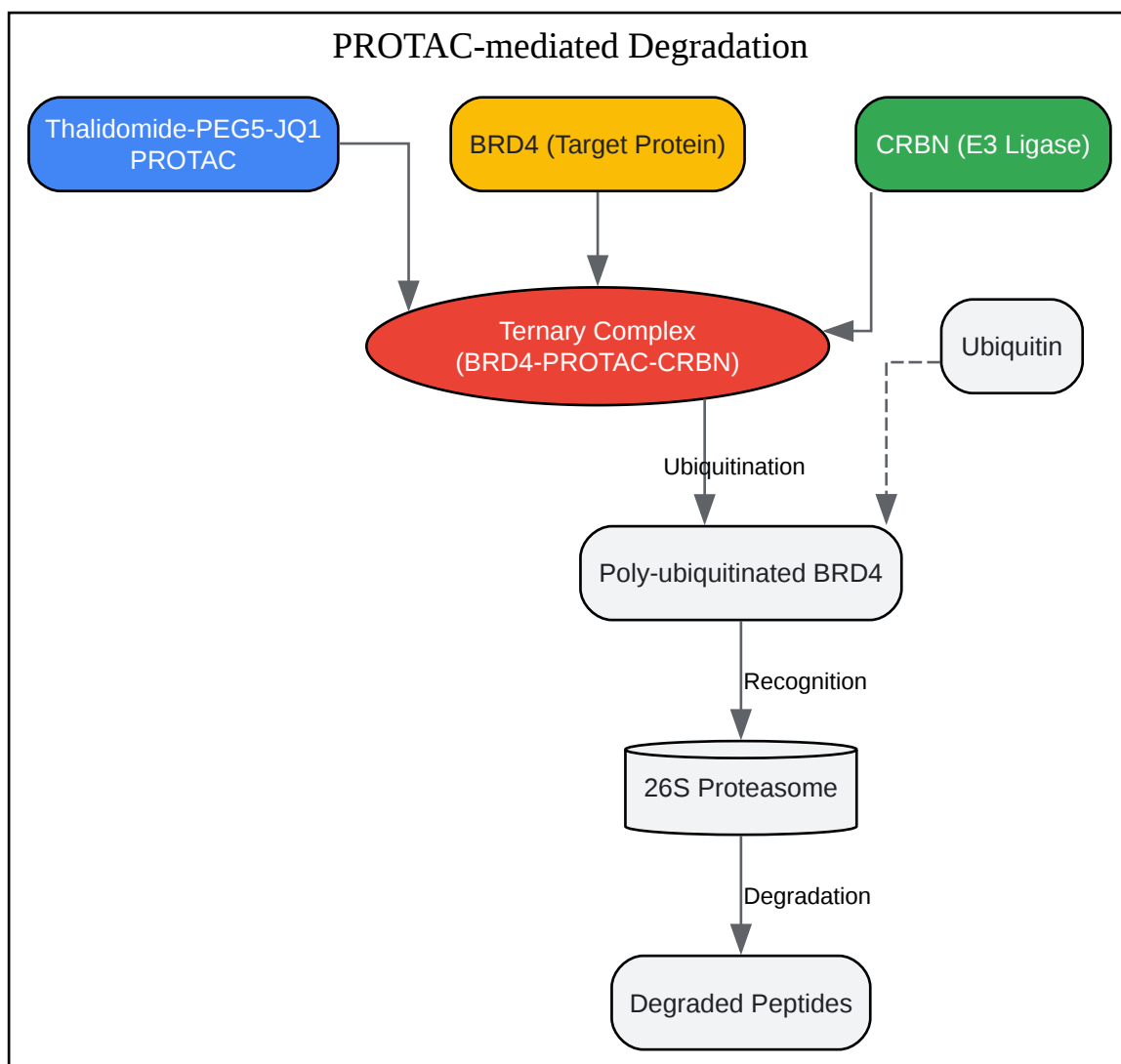
The in vitro efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of the **Thalidomide-PEG5-COOH**-based BRD4 PROTAC in comparison to alternative BRD4 degraders that utilize different E3 ligase recruiters or linkers.

PROTAC Compound	Target Protein	E3 Ligase Recruited	Linker Type	DC50 (nM)	Dmax (%)	Cell Line
Thalidomide-PEG5-JQ1	BRD4	CRBN	PEG5	< 100	> 90	Acute Myeloid Leukemia (AML) cells
PROTAC 3	BRD4	CRBN	Azacarbazole-based	0.1 - 0.3	Not Specified	RS4;11 Leukemia cells
PROTAC 4	BRD4	CRBN	Lenalidomide-based	pM range	Not Specified	MV-4-11, MOLM-13, RS4;11
MZ1	BRD4	VHL	Not Specified	Low nM range	> 90	Not Specified

Note: The data for Thalidomide-PEG5-JQ1 is representative based on similar structures and methodologies. Specific values can vary based on the exact JQ1 derivative and experimental conditions.^[2] PROTAC 3 and PROTAC 4 demonstrate the high potency achievable with CRBN-based degraders.^[2] MZ1 provides a benchmark for a VHL-based PROTAC, indicating that high efficacy can be achieved through recruitment of different E3 ligases.^{[2][3]}

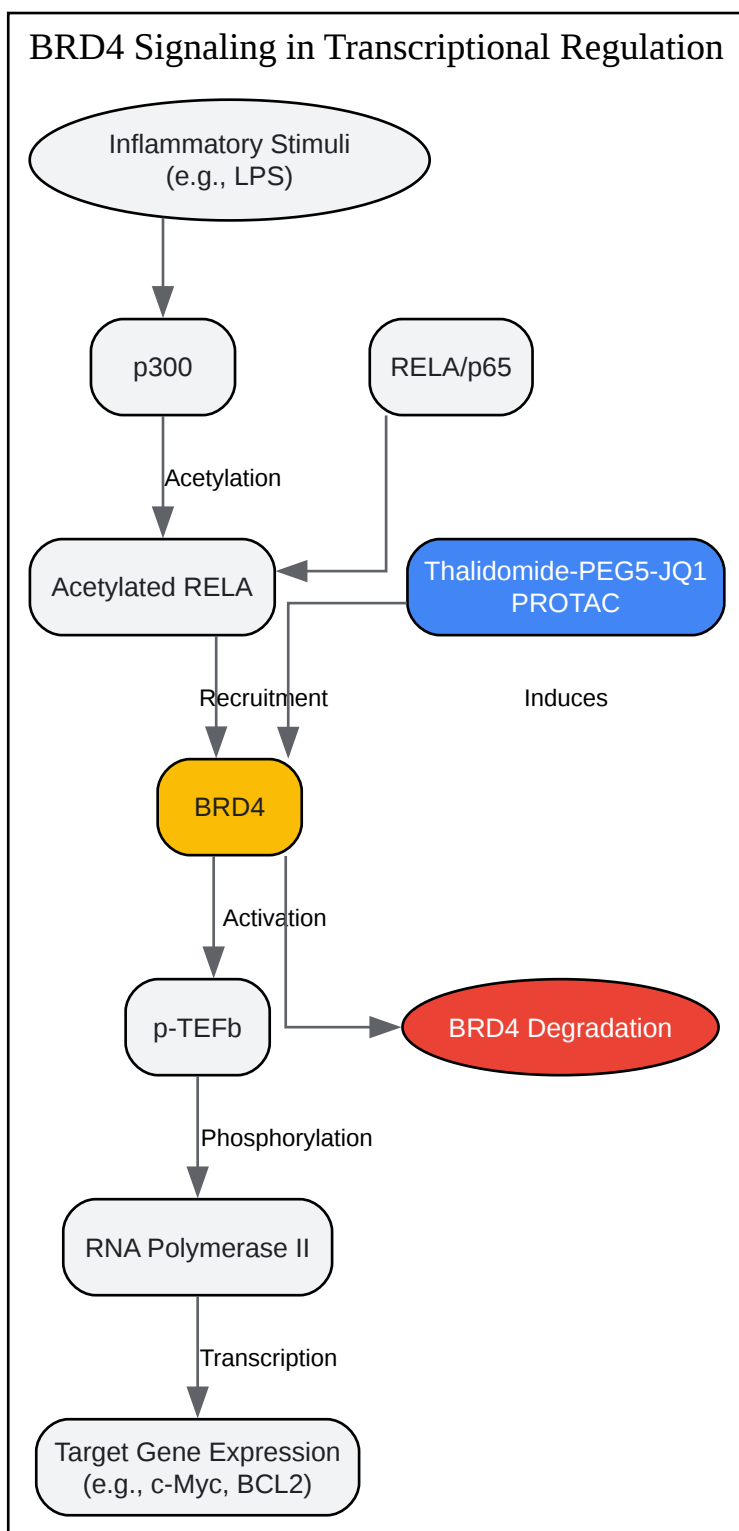
Mechanism of Action and Signaling Pathway

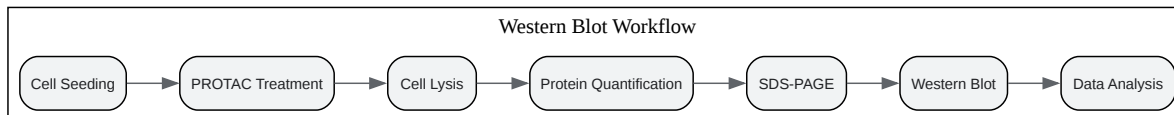
The **Thalidomide-PEG5-COOH** based PROTAC functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity triggers the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. BRD4 is a key transcriptional co-activator, and its degradation impacts multiple signaling pathways involved in cell proliferation and inflammation, notably the NFκB pathway.^[4]



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PROTAC Mechanism of Action





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